Bis(2-ethylphenyl)phosphine oxide
Description
Bis(2-ethylphenyl)phosphine oxide is an organophosphorus compound characterized by a central phosphorus atom bonded to two 2-ethylphenyl groups and an oxygen atom. This compound belongs to the class of secondary phosphine oxides, which are widely utilized in catalysis, materials science, and synthetic chemistry due to their unique electronic and steric properties. Its structure combines electron-withdrawing phosphine oxide groups with bulky 2-ethylphenyl substituents, which influence its reactivity, solubility, and coordination behavior.
Properties
Molecular Formula |
C16H18OP+ |
|---|---|
Molecular Weight |
257.29 g/mol |
IUPAC Name |
bis(2-ethylphenyl)-oxophosphanium |
InChI |
InChI=1S/C16H18OP/c1-3-13-9-5-7-11-15(13)18(17)16-12-8-6-10-14(16)4-2/h5-12H,3-4H2,1-2H3/q+1 |
InChI Key |
NKYWDPOEVPSDJL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1[P+](=O)C2=CC=CC=C2CC |
Origin of Product |
United States |
Comparison with Similar Compounds
Steric and Structural Effects
The steric profile of bis(2-ethylphenyl)phosphine oxide is intermediate compared to other phosphine oxides:
- Bis(2,4,6-trimethylphenyl)phosphine oxide (): Exhibits greater steric congestion due to three methyl groups on each aryl ring, leading to a more rigid molecular geometry. Crystal structure analysis shows that bulky substituents increase torsional angles between aryl groups and the phosphorus center .
- Diphenylphosphine oxide (): Lacks alkyl substituents, resulting in minimal steric hindrance and a planar configuration.
- Bis(2-phenylethyl)phosphine oxide (): The phenylethyl substituents introduce spatial interference similar to 2-ethylphenyl groups, but the extended alkyl chains further reduce reactivity in catalytic applications (e.g., 70–76% yields vs. 81–96% for less bulky analogs) .
Table 1: Steric Parameters of Selected Phosphine Oxides
| Compound | Substituent Bulk | Reactivity in Catalysis (Yield %) |
|---|---|---|
| This compound | Moderate | Data pending* |
| Bis(2-phenylethyl)phosphine oxide | High | 70–76% |
| Diphenylphosphine oxide | Low | >90% |
Electronic and Electrochemical Properties
Phosphine oxides with electron-withdrawing groups or bulky substituents exhibit distinct redox behavior:
- Bis(diphenylphosphine oxide)-fluorene derivatives (): Display irreversible oxidation waves at ~1.05 V vs. reversible oxidation in simpler analogs like SPA-F (1.00 V). The phosphine oxide groups destabilize the oxidized state, reducing reversibility .
Table 2: Oxidation Potentials of Phosphine Oxides
| Compound | Oxidation Potential (V) | Reversibility |
|---|---|---|
| This compound | Not reported | — |
| SPA-F (model compound) | 1.00 | Reversible |
| SPA-2,7-F(POPh₂)₂ | 1.05 | Irreversible |
Binding Affinity and Solubility
- Association Constants (K): Phosphine oxides with hydrogen-bonding groups (e.g., phenol OH) exhibit higher binding to amides (). This compound’s ethyl groups may reduce polarity, lowering solubility in polar solvents but improving it in hydrocarbons .
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